N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide

thiazole propionamide comparative analysis

N-(4-(4-Isopropylphenyl)thiazol-2-yl)propionamide (CAS 313403-42-8) is a synthetic thiazole derivative featuring a 2-propionamido-substituted thiazole core with a 4-isopropylphenyl substituent at the 4-position. Thiazole-containing amides have been investigated as potential inhibitors of various biological targets, including mGluR5 receptors and Plasmodium falciparum FPPS/GGPPS.

Molecular Formula C15H18N2OS
Molecular Weight 274.38
CAS No. 313403-42-8
Cat. No. B2745703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide
CAS313403-42-8
Molecular FormulaC15H18N2OS
Molecular Weight274.38
Structural Identifiers
SMILESCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C(C)C
InChIInChI=1S/C15H18N2OS/c1-4-14(18)17-15-16-13(9-19-15)12-7-5-11(6-8-12)10(2)3/h5-10H,4H2,1-3H3,(H,16,17,18)
InChIKeyGGESRRPYJOBCIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Isopropylphenyl)thiazol-2-yl)propionamide (CAS 313403-42-8): Baseline Overview and Procurement Context


N-(4-(4-Isopropylphenyl)thiazol-2-yl)propionamide (CAS 313403-42-8) is a synthetic thiazole derivative featuring a 2-propionamido-substituted thiazole core with a 4-isopropylphenyl substituent at the 4-position. Thiazole-containing amides have been investigated as potential inhibitors of various biological targets, including mGluR5 receptors [1] and Plasmodium falciparum FPPS/GGPPS [2]. However, for this specific compound, no peer-reviewed primary research articles, patents, or authoritative database entries containing quantitative bioactivity data were identified in the permitted sources.

N-(4-(4-Isopropylphenyl)thiazol-2-yl)propionamide: Why Generic Substitution of Thiazole Amides Fails Without Differential Evidence


Within the thiazole amide class, even minor structural modifications can drastically alter target engagement, selectivity, and biological potency. For example, the substitution pattern on the phenyl ring and the nature of the amide acyl group are critical determinants of activity in related series [1]. Without compound-specific quantitative data comparing N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide directly to close analogs under identical assay conditions, any claim of functional equivalence or superiority is scientifically unsupported. Generic substitution therefore carries a high risk of experimental failure due to uncharacterized differences in potency, selectivity, or physicochemical properties. The following sections detail the available evidence—or lack thereof—to inform procurement decisions.

N-(4-(4-Isopropylphenyl)thiazol-2-yl)propionamide: Quantitative Evidence Guide for Scientific Selection


Lack of Direct Comparative Bioactivity Data for N-(4-(4-Isopropylphenyl)thiazol-2-yl)propionamide

No primary research articles, patents, or authoritative database entries containing quantitative biological activity data (e.g., IC50, Ki, EC50) for N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide were identified in permitted sources. Consequently, no direct head-to-head comparisons with analogs or quantitative differentiation metrics can be established. This evidence item is presented as a necessary disclosure of data absence, which is a critical factor in procurement decisions.

thiazole propionamide comparative analysis

Absence of Selectivity or ADME Data for N-(4-(4-Isopropylphenyl)thiazol-2-yl)propionamide

No experimental selectivity profiling (e.g., against related targets or off-target panels) or ADME (absorption, distribution, metabolism, excretion) data were found for N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide in permitted sources. Claims regarding lower off-target risk or superior pharmacokinetic properties cannot be substantiated.

thiazole selectivity ADME

N-(4-(4-Isopropylphenyl)thiazol-2-yl)propionamide: Valid Research Application Scenarios Based on Available Evidence


Chemical Probe Development for Thiazole Amide SAR Studies

This compound may serve as a structural scaffold for structure-activity relationship (SAR) studies within thiazole amide series, provided that in-house synthesis and biological evaluation capabilities are available. However, due to the complete lack of published bioactivity data from permitted sources, its use as a validated chemical probe for any specific target is not supported. Procurement should be considered only when the research objective is to generate novel data on this specific chemical entity.

Analytical Reference Standard for Method Development

N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide could potentially be used as an analytical reference standard for HPLC, LC-MS, or NMR method development, provided that its identity and purity are verified by the supplier's certificate of analysis. However, no publicly available spectral data or validated analytical methods from permitted sources were identified to support this use.

In Silico Modeling and Computational Chemistry

The compound's defined chemical structure may be suitable for computational studies such as molecular docking, pharmacophore modeling, or QSAR model building. However, the absence of experimental bioactivity data precludes model validation or training. Its utility is therefore limited to purely theoretical or predictive exercises.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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